![molecular formula C13H26N2O3 B7914979 [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914979.png)
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is an interesting molecule with significant applications across various scientific fields. It contains a piperidine ring, a common structural motif in many biologically active compounds, and an ester functional group, making it valuable in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester generally involves the following steps:
Starting Material: : Typically begins with piperidine, which undergoes a reaction with an ethylene oxide derivative to introduce the 2-hydroxyethyl group.
Formation of the Carbamate: : The intermediate compound is then reacted with tert-butyl isocyanate, forming the carbamic acid tert-butyl ester group.
Reaction Conditions: : These reactions often require an inert atmosphere, controlled temperature conditions (e.g., 0-40°C), and specific catalysts or bases to drive the reaction to completion efficiently.
Industrial Production Methods
On an industrial scale, the synthesis often leverages flow chemistry for better control and efficiency. Continuous flow reactors facilitate precise control over reaction parameters, leading to higher yields and purities. The use of scalable solvents and reagents also optimizes cost and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : The hydroxyethyl group can undergo oxidation to form carbonyl derivatives. This reaction typically employs oxidizing agents like PCC (pyridinium chlorochromate) or chromium-based reagents.
Reduction: : The ester group can be reduced to alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can modify the hydroxyethyl group or the piperidine nitrogen, often using halides or alkylating agents.
Common Reagents and Conditions
Oxidation: : PCC, Swern oxidation, or chromium trioxide.
Reduction: : LiAlH4 or borane reagents.
Substitution: : Alkyl halides, tosylates, and specific catalysts.
Major Products
Oxidation: : Carbonyl derivatives such as aldehydes or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Various alkylated products depending on the substituents used.
科学的研究の応用
Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups make it versatile for constructing libraries of related compounds for structure-activity relationship (SAR) studies.
Biology
In biology, this compound has been explored for its potential in modifying biological macromolecules. The piperidine ring is a key scaffold in many drugs and bioactive molecules.
Medicine
Its derivative compounds have shown promise in preclinical studies as potential therapeutic agents, particularly in the development of novel analgesics and anti-inflammatory drugs.
Industry
In industrial applications, it is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The compound exerts its effects primarily through its piperidine ring, which interacts with various molecular targets in biological systems. The exact pathways can vary, but often involve binding to receptor sites, modifying enzyme activity, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
Piperidine-4-carboxylates: : Share the piperidine core but with different substituents.
Hydroxyethyl derivatives: : Variants with modifications on the hydroxyethyl group.
Uniqueness
The combination of a hydroxyethyl group and a carbamic acid tert-butyl ester makes it a unique scaffold for building diverse chemical libraries.
Its functional groups allow for versatile chemical modifications, enhancing its utility in research and industry.
That's the whole story of [1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester. Feel free to explore any specific details further!
特性
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-10-11-4-6-15(7-5-11)8-9-16/h11,16H,4-10H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVGEQNDLMLXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
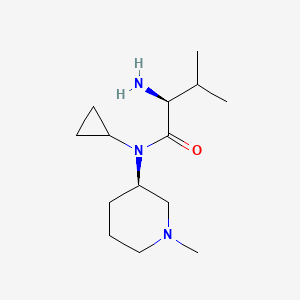
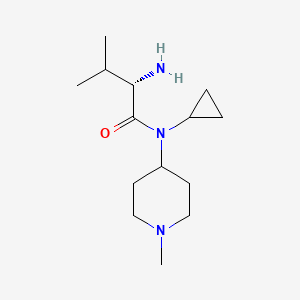
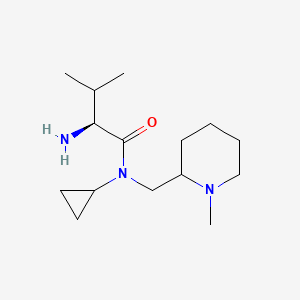
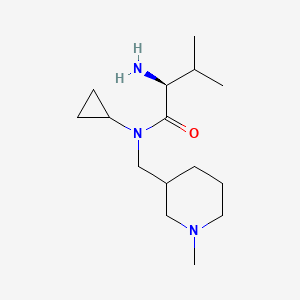
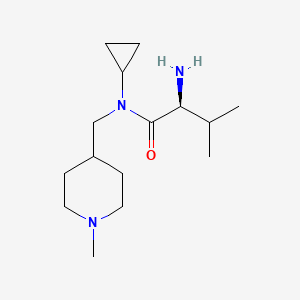
![(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914937.png)
![4-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914942.png)
![3-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914952.png)
![4-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914959.png)
![[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7914967.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914975.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7914977.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914987.png)
![[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7914999.png)
